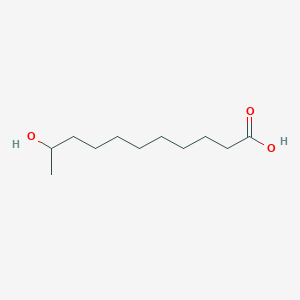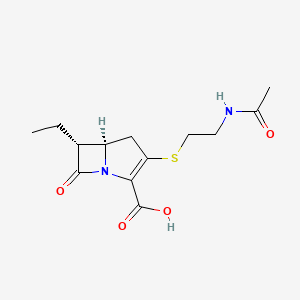
3-(2-Acetamidoethyl)thio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PS-5 is a member of carbapenems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-(2-Acetamidoethyl)thio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid and related compounds have been explored in the synthesis of various stereocontrolled compounds. For instance, stereocontrolled synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters has been achieved, contributing to the field of rigid dipeptide mimetics (Mulzer et al., 2000).
- These compounds have been utilized for the first-time isolation and characterization of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates, demonstrating their potential in novel synthetic chemistry applications (Guideri et al., 2012).
Catalysis and Asymmetric Synthesis
- The field of catalytic asymmetric synthesis has benefitted from these compounds. Optically active bicyclic amine-based chiral ligands have been developed for catalytic asymmetric synthesis, using compounds like 3-oxo-2-azabicyclo[2.2.1]hept-5-enes (Nakano, 2000).
- Additionally, the synthesis of cis-3-aminotetrahydrofuran-2-carboxylates has been achieved using these compounds, showcasing their versatility in drug design and synthetic methodologies (Mollet et al., 2012).
Antibacterial Activity
- New C-3 modified carbapenems synthesized from these compounds have shown significant antibacterial activity. This research highlights their potential in developing new antibiotics (Valiullina et al., 2019).
Isomerization Kinetics
- The isomerization kinetics of compounds like panipenem, which are structurally similar to 3-(2-Acetamidoethyl)thio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, have been investigated, contributing to a better understanding of their stability and behavior in different pH conditions (Ito et al., 2005).
Multicomponent Chemical Synthesis
- These compounds have been used in multicomponent chemical synthesis approaches, such as in the creation of alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework, which has implications in natural product synthesis and drug discovery (Sonaglia et al., 2012).
Optimum pH Determination
- Determination of the optimum pH for isolating compounds with multiple pKa's from aqueous-organic solvent mixtures has been carried out using similar compounds, aiding in the optimization of extraction and purification processes in pharmaceutical manufacturing (Crocker et al., 2001).
Propiedades
Número CAS |
67007-79-8 |
|---|---|
Nombre del producto |
3-(2-Acetamidoethyl)thio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid |
Fórmula molecular |
C13H18N2O4S |
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h8-9H,3-6H2,1-2H3,(H,14,16)(H,18,19)/t8-,9-/m1/s1 |
Clave InChI |
MHSNTZYKSLYGOM-RKDXNWHRSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
SMILES canónico |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C |
Otros números CAS |
67007-79-8 |
Sinónimos |
3-(2-acetamidoethyl)thio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid PS 5 PS 5, sodium salt, (5R-cis)-isomer PS-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-b]pyridine](/img/structure/B1209526.png)
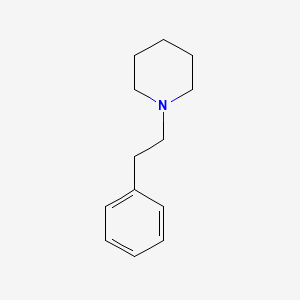
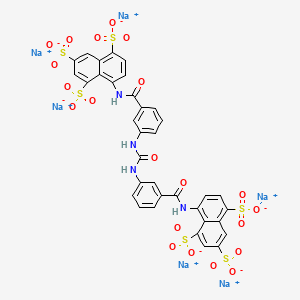
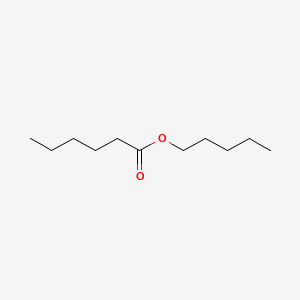
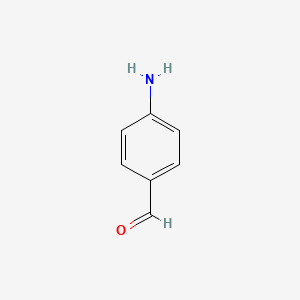
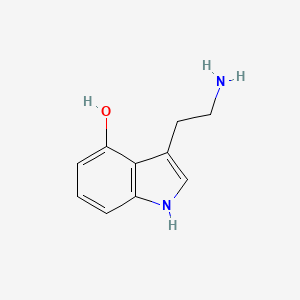
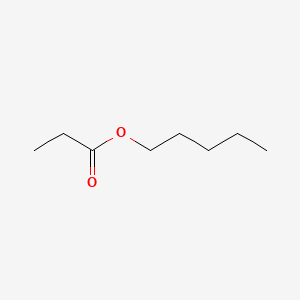
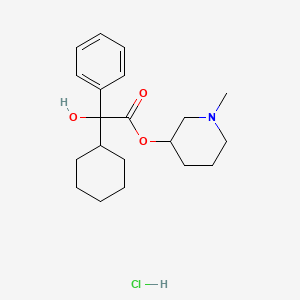
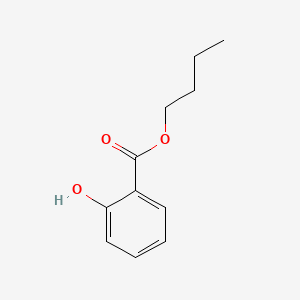
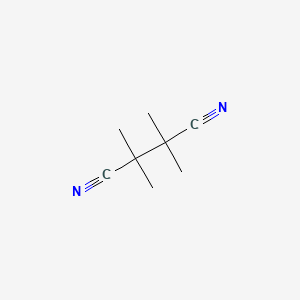


![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)
